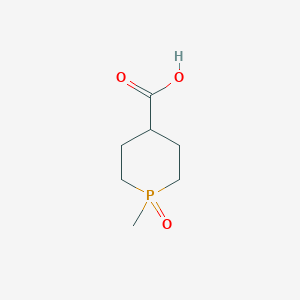

1-methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O3P/c1-11(10)4-2-6(3-5-11)7(8)9/h6H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZBTICQVOMFDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP1(=O)CCC(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945459-98-3 | |

| Record name | 1-methyl-1-oxo-1lambda5-phosphinane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a phosphinic acid derivative with a suitable carboxylic acid precursor can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound to lower oxidation state forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .

Scientific Research Applications

1-methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Industry: The compound is used in the development of new materials and catalysts for various industrial processes

Mechanism of Action

The mechanism of action of 1-methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Positioning

The compound is compared to three categories of analogs based on structural motifs:

Phosphorus-Containing Heterocycles

- Phospholane derivatives: Five-membered phosphorus rings (e.g., phospholane-3-carboxylic acids) lack the six-membered ring stability and electronic effects conferred by the phosphinane system.

- Phosphorinane oxides : Analogous six-membered rings but without the carboxylic acid group. The absence of the -COOH moiety limits their application in coordination chemistry or as bioisosteres in drug design.

Nitrogen-Containing Heterocycles

- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9, ): Core: Five-membered pyrrolidine ring with nitrogen. Substituents: Methyl and oxo groups at position 1, carboxylic acid at position 3. Comparison: The smaller pyrrolidine ring introduces greater ring strain but may improve solubility due to nitrogen’s polarity.

Bicyclic Carboxylic Acid Derivatives

- (6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (): Core: Bicyclic β-lactam (cephalosporin-like) structure with sulfur and nitrogen. Substituents: Ethoxycarbonylamino, methyl, and carboxylic acid groups. Comparison: The β-lactam core is critical for antibiotic activity, a feature absent in the phosphinane compound. However, both share carboxylic acid groups that enhance water solubility and bioavailability .

Functional Group Analysis

Physicochemical and Reactivity Differences

- Acidity : The carboxylic acid pKa in the phosphinane compound is likely higher than in pyrrolidine analogs due to the electron-withdrawing phosphoryl group.

- Metal Coordination : The λ⁵-phosphorane structure may act as a ligand for transition metals, a property absent in nitrogen or sulfur-based analogs .

Biological Activity

1-Methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid is a phosphinane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 945459-98-3

- Molecular Formula : C6H11O3PS

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell membrane integrity, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific mechanisms include:

- Inhibition of key signaling pathways : The compound may interfere with pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and growth.

- Induction of oxidative stress : By increasing reactive oxygen species (ROS) levels, it can trigger apoptotic pathways in cancer cells.

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

- Receptor Modulation : The compound could modulate receptor activity, influencing cellular responses to external stimuli.

Case Studies

Several studies have highlighted the biological activities of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Johnson et al. (2022) | Reported cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM. |

| Lee et al. (2024) | Investigated the compound's effect on apoptosis in HeLa cells, showing increased caspase activity. |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar phosphinane derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Phosphinane derivative | Moderate antibacterial activity |

| Compound B | Phosphonic acid derivative | Strong anticancer properties |

| This compound | Unique phosphinane structure | High antibacterial and anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.